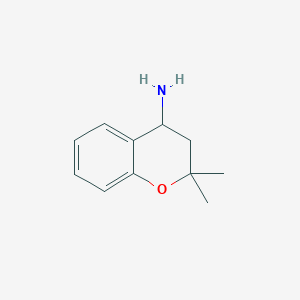
2,2-Dimethyl-chroman-4-ylamine
Vue d'ensemble
Description
2,2-Dimethyl-chroman-4-ylamine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.25 . It is also known by its IUPAC name 2,2-dimethyl-3,4-dihydro-2H-chromen-4-ylamine .
Molecular Structure Analysis
The InChI code for 2,2-Dimethyl-chroman-4-ylamine is 1S/C11H15NO/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9H,7,12H2,1-2H3 . The compound contains a total of 29 bonds, including 14 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aliphatic), and 1 ether (aromatic) .Applications De Recherche Scientifique
Synthesis and Biological Activity Studies
2,2-Dimethyl-chroman-4-ylamine and its analogs have been extensively researched for their potential applications in various fields of scientific research. One notable application is in the synthesis of novel compounds with promising biological activities. For instance, Chopra et al. (2019) developed synthetic piperine analogs, including 2,2-dimethyl-chroman-6-yl pentadienoic acid amides, which showed significant potential as inhibitors of the Staphylococcus aureus NorA efflux pump. This study highlighted the compound's ability to enhance the activity of ciprofloxacin against both NorA overexpressing and wild-type Staphylococcus aureus isolates, suggesting a potential application in combating antibiotic resistance (Chopra, Dhingra, & Dhar, 2019).
Crystallographic Characterization and Material Studies
Vrabel et al. (2017) reported on the crystal and electronic structure of a new spiro-derivative, methyl (2R,4S)-4-(benzothiazol-2-ylamino)-8,8´-dimethoxyspiro[chroman-2,2´-chromene]-3´-carboxylate. The study detailed the crystal structure and intermolecular interactions, providing insights into the compound's potential applications in material science and crystallography (Vrabel, Sivý, Švorc, Svetlik, & Marchalin, 2017).
Antiviral Activities
Research on chromones derived from Cassia fistula stems, including compounds with structural similarities to 2,2-Dimethyl-chroman-4-ylamine, revealed anti-tobacco mosaic virus (anti-TMV) activities. This indicates potential applications in the development of antiviral agents. Specifically, one of the compounds demonstrated a high inhibition rate against TMV, suggesting the chromone derivatives' role in plant protection and antiviral research (Li, Meng, Yang, Qin, Xia, Ye, Gao, & Hu, 2014).
Orientations Futures
Chromanone and its derivatives, including 2,2-Dimethyl-chroman-4-ylamine, are significant structural entities in medicinal chemistry. They act as major building blocks in a large class of medicinal compounds and exhibit a broad variety of remarkable biological and pharmaceutical activities . Future research could focus on improving the methodologies of chromanone-derived compounds and exploring their potential applications in various fields .
Propriétés
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTIIIRGSQEQNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571719 | |
| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-chroman-4-ylamine | |
CAS RN |
220634-41-3 | |
| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


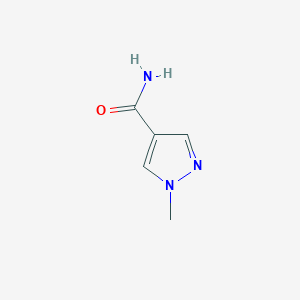
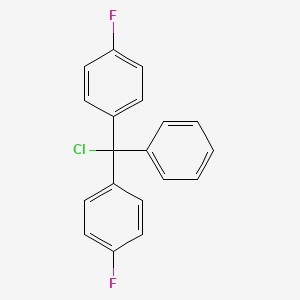
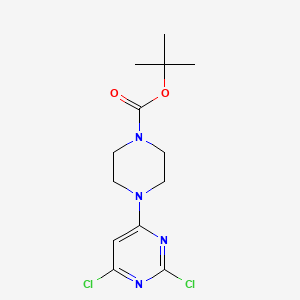
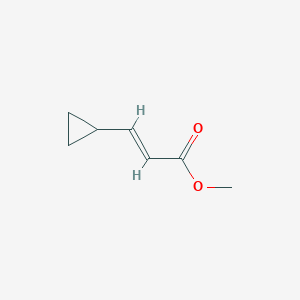
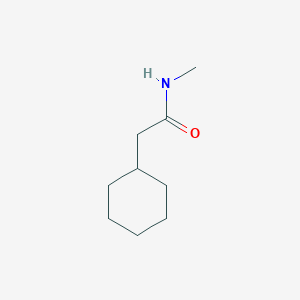
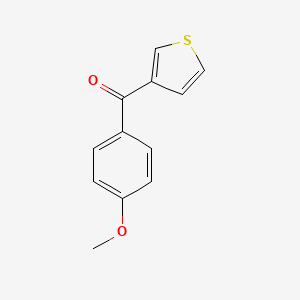
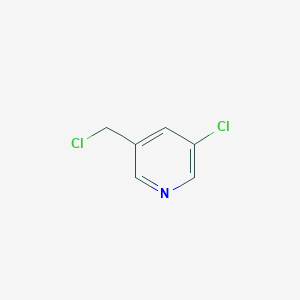
![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)
![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)
![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)
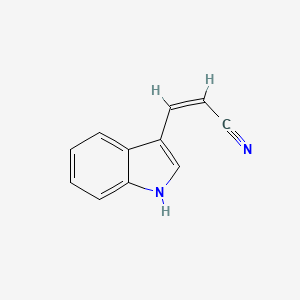
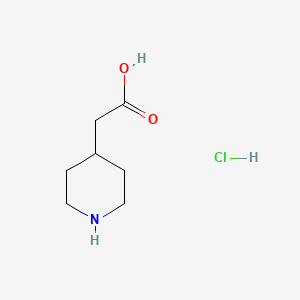

![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)